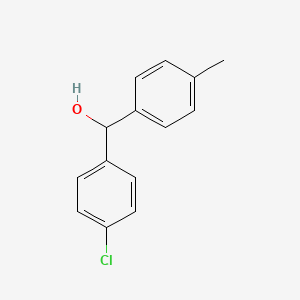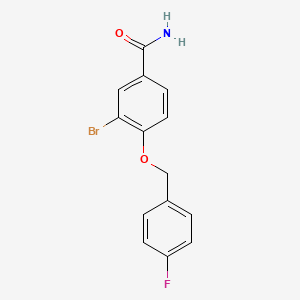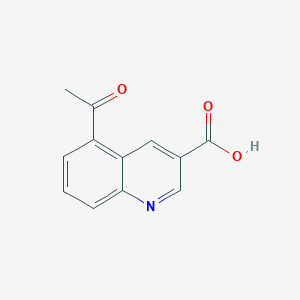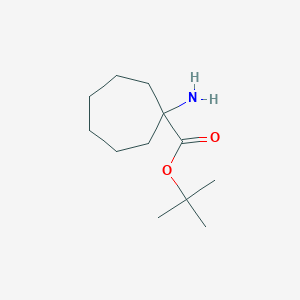
4-Chloro-4'-methylbenzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4’-methylbenzhydrol, also known as (4-chlorophenyl)-(4-methylphenyl)methanol, is an organic compound with the molecular formula C14H13ClO. It is a solid at room temperature and is primarily used in research and industrial applications. The compound is characterized by the presence of a chloro group and a methyl group attached to a benzhydrol structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methylbenzhydrol can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of 4-chlorobenzophenone with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-methylbenzhydrol often involves large-scale Friedel-Crafts reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-4’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-4’-methylbenzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 4-Chloro-4’-methylbenzhydrol can yield the corresponding hydrocarbon, 4-chloro-4’-methylbenzene, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in 4-Chloro-4’-methylbenzhydrol can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: 4-Chloro-4’-methylbenzophenone.
Reduction: 4-Chloro-4’-methylbenzene.
Substitution: 4-Chloro-4’-methylbenzyl chloride.
Aplicaciones Científicas De Investigación
4-Chloro-4’-methylbenzhydrol is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research into potential therapeutic agents often involves 4-Chloro-4’-methylbenzhydrol as a precursor or reference compound.
Industry: It is employed in the manufacture of specialty chemicals and as a reagent in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4’-methylbenzhydrol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The chloro and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy in biological systems.
Comparación Con Compuestos Similares
4-Methylbenzhydrol: Lacks the chloro group, resulting in different reactivity and applications.
4-Chlorobenzhydrol: Lacks the methyl group, which affects its physical and chemical properties.
Benzhydrol: The parent compound without any substituents, used as a reference in comparative studies.
Uniqueness: 4-Chloro-4’-methylbenzhydrol is unique due to the presence of both chloro and methyl groups, which confer distinct reactivity and properties. This combination makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLIAPEJJBIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)





![3-nitro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)





![1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2550251.png)
